4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one
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Overview
Description
4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is a chemical compound with a unique structure that includes an isopropyl group, an oxoethoxy group, and a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one can be achieved through several synthetic routes. One common method involves the reaction of a cyclohexadiene derivative with an isopropylating agent and an oxoethoxy group donor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction parameters to maximize efficiency and minimize by-products. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid: Shares structural similarities but differs in functional groups and biological activity.
2-Aminobenzothiazole derivatives: Similar in terms of heterocyclic structure but have distinct chemical properties and applications.
Uniqueness
4-Isopropyl-4-(2-oxoethoxy)-2,5-cyclohexadiene-1-one is unique due to its specific combination of functional groups and reactivity. This uniqueness makes it valuable for targeted synthesis and specialized applications in various fields .
Properties
CAS No. |
881181-47-1 |
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Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(4-oxo-1-propan-2-ylcyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C11H14O3/c1-9(2)11(14-8-7-12)5-3-10(13)4-6-11/h3-7,9H,8H2,1-2H3 |
InChI Key |
NJLZNBHBBUJATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C=CC(=O)C=C1)OCC=O |
Origin of Product |
United States |
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